molecular formula C20H26N2O4 B14774441 Phthalimidinoglutarimide-C7-OH

Phthalimidinoglutarimide-C7-OH

Cat. No.: B14774441
M. Wt: 358.4 g/mol
InChI Key: JRPPSIQNZSUPKV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-C7-OH typically involves the condensation of phthalic anhydride with primary amines. This reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction. The process can be summarized as follows:

    Condensation Reaction: Phthalic anhydride reacts with a primary amine in the presence of a catalyst such as triethylamine.

    Cyclization: The intermediate product undergoes cyclization to form the phthalimide core.

    Functionalization: Further functionalization at the C7 position is achieved through various chemical reactions, including hydroxylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-C7-OH undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Substitution reactions, particularly at the C7 position, are common and can lead to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of this compound.

Scientific Research Applications

Phthalimidinoglutarimide-C7-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiepileptic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-C7-OH involves its interaction with specific molecular targets and pathways. The compound is known to interact with the GABA_A receptor, which plays a crucial role in its antiepileptic activity. The binding of the compound to the receptor modulates its activity, leading to the observed therapeutic effects.

Comparison with Similar Compounds

Phthalimidinoglutarimide-C7-OH can be compared with other similar compounds such as:

    Thalidomide: Both compounds share a similar structural motif and have been studied for their biological activities.

    N-Phthaloylglycine: This compound is also derived from phthalic anhydride and has similar chemical properties.

    Phthalimide: The parent compound of this compound, which serves as a precursor in its synthesis.

This compound stands out due to its unique functionalization at the C7 position, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

3-[7-(7-hydroxyheptyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C20H26N2O4/c23-12-5-3-1-2-4-7-14-8-6-9-15-16(14)13-22(20(15)26)17-10-11-18(24)21-19(17)25/h6,8-9,17,23H,1-5,7,10-13H2,(H,21,24,25)

InChI Key

JRPPSIQNZSUPKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCO

Origin of Product

United States

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